molecular formula C9H9N3O2 B11905643 1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 21184-51-0

1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B11905643
CAS No.: 21184-51-0
M. Wt: 191.19 g/mol
InChI Key: FMVLGMRXBLNHMK-UHFFFAOYSA-N
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Description

1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of an amino group at the first position and a methyl group at the fourth position of the quinoxaline ring, along with a dione functional group at the second and third positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione can be synthesized through various methods. One common synthetic route involves the condensation of 4-methyl-1,2-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In industrial settings, the production of 1-amino-4-methylquinoxaline-2,3(1H,4H)-dione may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the dione functional group to a diol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Quinoxaline derivatives with altered oxidation states.

    Reduction: Quinoxaline diols.

    Substitution: Substituted quinoxalines with various functional groups.

Scientific Research Applications

1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-amino-4-methylquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Aminoquinoxaline-2,3-dione: Lacks the methyl group at the fourth position.

    4-Methylquinoxaline-2,3-dione: Lacks the amino group at the first position.

    Quinoxaline-2,3-dione: Lacks both the amino and methyl groups.

Uniqueness

1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione is unique due to the presence of both an amino group and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinoxaline derivatives.

Properties

CAS No.

21184-51-0

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-amino-4-methylquinoxaline-2,3-dione

InChI

InChI=1S/C9H9N3O2/c1-11-6-4-2-3-5-7(6)12(10)9(14)8(11)13/h2-5H,10H2,1H3

InChI Key

FMVLGMRXBLNHMK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C(=O)C1=O)N

Origin of Product

United States

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